molecular formula C7H14O2S2 B13000903 3-(2-(Ethylthio)ethyl)thietane1,1-dioxide

3-(2-(Ethylthio)ethyl)thietane1,1-dioxide

Cat. No.: B13000903
M. Wt: 194.3 g/mol
InChI Key: FIXCUKPGAFYZCB-UHFFFAOYSA-N
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Description

3-(2-(Ethylthio)ethyl)thietane1,1-dioxide is a sulfur-containing heterocyclic compound. Thietanes, in general, are four-membered rings containing one sulfur atom. The presence of the sulfur atom imparts unique chemical properties to these compounds, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thietane derivatives, including 3-(2-(Ethylthio)ethyl)thietane1,1-dioxide, can be achieved through several methods. One common approach involves the nucleophilic thioetherification of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also employed .

Industrial Production Methods

Industrial production of thietane derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired derivative and its intended application.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Ethylthio)ethyl)thietane1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the carbon atoms.

Mechanism of Action

The mechanism of action of 3-(2-(Ethylthio)ethyl)thietane1,1-dioxide involves its interaction with molecular targets and pathways. The sulfur atom in the thietane ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Ethylthio)ethyl)thietane1,1-dioxide is unique due to its specific ethylthioethyl substitution, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that may not be observed in other thietane derivatives.

Properties

Molecular Formula

C7H14O2S2

Molecular Weight

194.3 g/mol

IUPAC Name

3-(2-ethylsulfanylethyl)thietane 1,1-dioxide

InChI

InChI=1S/C7H14O2S2/c1-2-10-4-3-7-5-11(8,9)6-7/h7H,2-6H2,1H3

InChI Key

FIXCUKPGAFYZCB-UHFFFAOYSA-N

Canonical SMILES

CCSCCC1CS(=O)(=O)C1

Origin of Product

United States

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